molecular formula C5H3ClN2O2 B021940 4-Chloro-3-nitropyridine CAS No. 13091-23-1

4-Chloro-3-nitropyridine

Cat. No.: B021940
CAS No.: 13091-23-1
M. Wt: 158.54 g/mol
InChI Key: JOTRPRKONYTVBV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine (C₅H₃ClN₂O₂, MW 158.54 g/mol) is a heterocyclic aromatic compound characterized by a pyridine ring substituted with chlorine at the 4-position and a nitro group at the 3-position. Its synthesis typically involves nitration of 4-hydroxypyridine followed by chlorination using phosphorus pentachloride and phosphorus oxychloride . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, notably in synthesizing anti-AIDS drugs, leukotriene inhibitors, and polyimide monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-chloropyridine: One common method involves the nitration of 4-chloropyridine using concentrated nitric acid and sulfuric acid.

    Chlorination of 3-nitropyridine: Another method involves the chlorination of 3-nitropyridine using reagents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods:

    Batch Process: In industrial settings, 4-chloro-3-nitropyridine is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

    Continuous Process: A continuous process may also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs for neurological disorders.

Case Study: Amifampridine Synthesis

One notable application is in the synthesis of Amifampridine, a drug used to treat Lambert-Eaton myasthenic syndrome. The synthesis involves:

  • Nucleophilic Aromatic Substitution : this compound reacts with methanolic ammonia to form 4-amino-3-nitropyridine.
  • Reduction : This intermediate undergoes palladium-catalyzed reduction to yield Amifampridine with high yield and purity .

Organic Synthesis Applications

In addition to pharmaceuticals, this compound is utilized in various organic reactions, including:

  • Malonation Reactions : It can be malonated to produce substituted pyridines, which are valuable intermediates in organic synthesis .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeProductYield (%)Reference
Nucleophilic Substitution4-Amino-3-nitropyridineHigh
MalonationSubstituted PyridinesVariable
ReductionAmifampridineHigh

Industrial Applications

The compound is also relevant in industrial chemistry for the production of agrochemicals and other fine chemicals. Its ability to act as a precursor for various derivatives makes it an essential reagent in synthetic pathways.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitropyridine largely depends on its application. In pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to produce active drugs. The molecular targets and pathways involved vary with the specific drug synthesized from this compound .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Crystalline powder with a melting point of 43–45°C .
  • Reactivity : The electron-withdrawing nitro and chloro groups activate the pyridine ring for nucleophilic substitution, enabling reactions with amines, thiols, and sulfides .
  • Safety : Classified as acutely toxic (Category 3, oral) and a severe eye irritant (Category 1) under GHS .

Comparison with Structural Analogs

Substituent Position and Reactivity

The positions of the nitro and chloro groups significantly influence reactivity and applications.

Compound Substituents Reactivity Profile Key Applications
4-Chloro-3-nitropyridine 4-Cl, 3-NO₂ High reactivity in SNAr reactions; forms diazaphenothiazines (anticancer agents) Pharmaceuticals, agrochemicals
3-Chloro-4-nitropyridine oxide 3-Cl, 4-NO₂, 1-O Reduced electrophilicity due to oxide group; used in specialty polymers Polymer synthesis
6-Chloro-2-methoxy-3-nitropyridine 6-Cl, 2-OCH₃, 3-NO₂ Methoxy group directs substitution to specific sites; lower toxicity Herbicides, dyes
3-Chloro-N-phenyl-phthalimide Cl, phthalimide Non-aromatic; used in polyimide monomers High-performance polymers

Key Insight : The 3-nitro group in this compound enhances ring activation compared to analogs with nitro groups at other positions (e.g., 4-nitropyridine derivatives), facilitating efficient nucleophilic displacement .

Table 1: Reaction Yields with Sulfur Nucleophiles

Substrate Product Solvent Yield (%) Reference
This compound 10H-2,7-Diazaphenothiazine DMF 85
4-Chloro-2-methoxy-3-nitropyridine Imidazopyridine derivative DMF 58
3-Chloro-4-nitropyridine Disulfide byproduct Ethanol 19

Pharmacological Activity

This compound-derived compounds demonstrate unique biological profiles:

  • Anticancer Activity: 10H-2,7-diazaphenothiazine (derived from this compound) shows potent activity against multiple cancer cell lines, attributed to its planar heterocyclic core . In contrast, 3-chloro-N-phenyl-phthalimide lacks bioactivity but is critical in polymer synthesis .
  • Adjunct Therapy: Nitropyridine-piperazinone hybrids (synthesized from this compound) enhance radiation therapy efficacy in hypoxic tumors .

Biological Activity

4-Chloro-3-nitropyridine (CAS No. 13091-23-1) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and environmental science. This article explores its synthesis, biological properties, degradation pathways, and potential applications.

This compound is characterized by its molecular formula C5H3ClN2O2C_5H_3ClN_2O_2 and a molecular weight of 158.54 g/mol. It can be synthesized via various methods, including nucleophilic aromatic substitution reactions. For instance, a common synthesis involves the reaction of this compound with methanolic ammonia to produce 4-amino-3-nitropyridine, which is further processed to yield pharmaceuticals like amifampridine .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Biodegradation

The biological degradation of this compound has been studied extensively due to its environmental implications. A notable case study involved a strain of Pseudomonas sp. JHN, which was isolated from a contaminated site and demonstrated the ability to utilize this compound as a sole carbon source. The degradation pathway led to the formation of 4-chlororesorcinol, highlighting the compound's potential for bioremediation efforts in polluted environments .

Table 1: Degradation Pathway of this compound

Compound Role
This compoundSubstrate for degradation
4-ChlororesorcinolMajor metabolite formed
Chloride ionsBy-product of degradation
Nitrite ionsBy-product of degradation

The mechanism by which Pseudomonas sp. JHN degrades this compound involves oxidative removal of the nitro group, resulting in the formation of intermediate compounds that are further metabolized into less harmful substances. The study demonstrated that this strain exhibited chemotaxis towards this compound, indicating an adaptive response to utilize this compound effectively .

Pharmacological Applications

In addition to its environmental significance, this compound serves as a precursor in pharmaceutical synthesis. Its derivatives are being investigated for their potential therapeutic effects, particularly in treating neuromuscular disorders such as Lambert-Eaton myasthenic syndrome . The compound's ability to cross biological membranes makes it a candidate for drug development.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 4-Chloro-3-nitropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

  • Method A : Nitration of 4-hydroxypyridine followed by chlorination using PCl₅-POCl₃ under reflux. This method requires careful stoichiometric control to avoid over-chlorination .
  • Method B : Direct chlorination of 3-nitro-4-pyridinol with trichlorophosphate (POCl₃) in toluene at 0–110°C, achieving 99% yield. Key factors include temperature gradients (slow heating to 110°C) and extended reflux (16 hours) to ensure complete conversion .
  • Comparison : Method B offers higher reproducibility and yield due to controlled solvent and temperature conditions, while Method A may require post-reaction purification to remove phosphorylated byproducts.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitro and chloro group positions). Coupling constants in ¹H NMR can distinguish between regioisomers.
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (Nitro group, NO₂ asymmetric stretch) and ~540 cm⁻¹ (C-Cl stretch) validate functional groups.
  • X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement. Single-crystal diffraction resolves steric effects from the nitro and chloro groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

Q. What are the common nucleophilic substitution reactions involving this compound, and how should reaction conditions be optimized?

  • Methodological Answer :

  • Amino/Thiol Substitution : React with amines (e.g., benzylamine) or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C. The nitro group activates the C4 position for substitution, while the chloro group directs nucleophiles to the C4 site. Use catalytic KI to enhance reactivity .
  • Hydrolysis : Controlled hydrolysis to 3-nitropyridin-4-ol requires aqueous NaOH (1–2 M) at 50°C; excessive base leads to nitro group reduction.

Q. How should researchers purify this compound, and what are common contaminants?

  • Methodological Answer :

  • Recrystallization : Use toluene or ethyl acetate/hexane mixtures. The compound’s low solubility in cold solvents aids high-purity recovery.
  • Column Chromatography : Employ silica gel with a 3:1 hexane/ethyl acetate eluent. Major contaminants include unreacted 3-nitro-4-pyridinol and phosphorylated byproducts (e.g., POCl₃ adducts) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron distribution. The nitro group’s electron-withdrawing effect lowers the LUMO energy at C4, making it susceptible to nucleophilic attack .
  • Reactivity Validation : Compare DFT-predicted reaction pathways (e.g., transition states for substitution) with experimental kinetic data. For example, calculated activation energies for amino substitution align with observed rates in DMF .

Q. What mechanistic insights explain the regioselectivity observed in substitution reactions of this compound?

  • Methodological Answer :

  • Electronic Effects : The nitro group’s -I and -M effects activate the C4 position, while the chloro group’s weaker -I effect directs nucleophiles to C4 over C2.
  • Steric Considerations : Steric hindrance from the ortho-nitro group limits substitution at C2. Computational models (NBO analysis) confirm higher electron deficiency at C4 .

Q. How is this compound utilized in the synthesis of heterocyclic pharmacophores, and what are key optimization challenges?

  • Methodological Answer :

  • Case Study : Condensation with 1-hydroxy-5-methyl-6-aminoisoquinoline in DMF at 120°C yields pyrrolo[2,3-c]pyridine derivatives. Key challenges include:
  • Regiochemical Control : Use excess this compound (1.5 equiv) to drive the reaction to completion.
  • Byproduct Mitigation : Monitor reaction progress via TLC to isolate intermediates before dimerization occurs .
  • Scale-Up : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction parameters (e.g., POCl₃ stoichiometry in vs. 5). Excess POCl₃ (>3 equiv) in minimizes residual hydroxyl groups, explaining higher yields.
  • Reproducibility Checks : Replicate conditions precisely, including solvent drying (e.g., molecular sieves in toluene) and inert atmosphere (N₂/Ar) .
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC vs. NMR) to assess purity discrepancies.

Properties

IUPAC Name

4-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRPRKONYTVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370941
Record name 4-Chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13091-23-1
Record name 4-Chloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13091-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (25 ml, 0.27 mol) was added to 4-hydroxy-3-nitropyridine (7.0 g, 50.0 mmol), followed by reaction at 80° to 90° C. for 1.5 hours. Phosphorus oxychloride was removed by distillation. About 100 g of ice was added to the residue, and 28% aqueous ammonia was added dropwise thereto to adjust the pH to 7. Then, 100 ml of water was added thereto, and the aqueous mixture was extracted three times with 200 ml of dichloromethane. The resulting dichloromethane layer was dried, and then dichloromethane was removed by distillation under reduced pressure to obtain 7.75 g of a yellow liquid (yield: 97.8%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Yield
97.8%

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitropyridine was prepared from 4-hydroxy-3-nitropyridine(25 g, 0.179M), phosphorus pentachloride(40 g, 0.192M) and 1 mL of phosphorous oxytrichloride. The mixture was heated at 120° for 1 hour. The reaction mixture was diluted with chlorform/ethanol mixture(9/1) and the precipitate was filtered to afford desired. (mp. 153-154° C.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
oxytrichloride
Quantity
1 mL
Type
reactant
Reaction Step One
Name
chlorform ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a reaction flask under nitrogen, were reacted at 70° C., 51.5 g of PCl5 and 75 ml of POCl3. At the same temperature was added carefully 34.6 g of (8). The temperature was increased to 140° C. and the reaction refluxed for 4 hours under nitrogen. To the cooled mixture, evaporated under vacuum, was added 100 ml of iced water. The pH was adjusted to 7.5 by the addition of granular sodium carbonate, and 60 ml of methylene chloride added and the mixture stirred vigorously until all the residue had completely dissolved. The phases were separated and the aqueous part was extracted with more methylene chloride (5×30 ml). The combined organic phases were treated with anhydrous sodium sulphate and evaporated to obtain 29.9 g of (9) as a yellow, waxy solid.
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
34.6 g
Type
reactant
Reaction Step Three
Name
Yield
76%

Synthesis routes and methods IV

Procedure details

To a suspension of 3-nitropyridin-4-ol (4.342 g, 31 mmol) in toluene (60 mL) was added POCl3 (11.6 mL, 124.4 mmol) at 0° C. The resulting mixture was warmed to room temperature, then heated to 110° C. for 14 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue was poured into ice, and basified with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (40 mL×2). The combined organic layers was washed with water, brine, dried (MgSO4) and concentrated to a brown oil, which solidified on standing. (3.68 g, 75% yield).
Quantity
4.342 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Take up 4-hydroxy-3-nitro-pyridine (6.18 g, 44.2 mmol) in phosphorus oxychloride (16 ml) and heat to 45° C. Once at 45° C., add phosphorus pentachloride (8.04 g, 38.6 mmol) in a single portion. Stir the resulting yellow slurry vigorously and heat under reflux (oil bath to 125° C.) under an inert atmosphere. After 3 h at 125° C., the yellow slurry becomes a clear yellow solution. Cool the mixture to room temperature, concentrate to an oil, cool to 0° C. in an ice bath and treat with 10 ml of water and 20 ml of dichloromethane while stirring vigorously. Basify the aqueous layer with saturated sodium bicarbonate solution and extract with dichloromethane (×3). Dry the combined organic layers over anhydrous sodium sulfate, filtered and concentrate to give 6.98 g of 4-Chloro-3-nitro-pyridine, which crystallizes on standing (99% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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